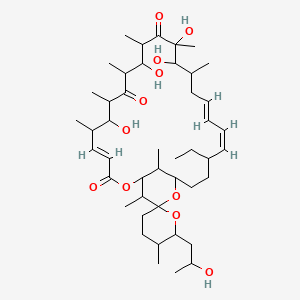
1-Oleoyl-2,3-dipalmitoyl-rac-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oleoyl-2,3-dipalmitoyl-rac-glycerol is a triacylglycerol compound that contains palmitic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position. It is commonly found in natural fats and oils, including palm oil, lard, and tallow . This compound is of significant interest due to its unique structural properties and its applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and fatty acids. The process typically involves the use of catalysts such as sulfuric acid or lipases to facilitate the esterification reaction. The reaction conditions often include elevated temperatures and controlled pH levels to optimize yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves the transesterification of triglycerides derived from natural sources like palm oil. This process is catalyzed by enzymes or chemical catalysts and is carried out in large-scale reactors to produce the compound in bulk .
Análisis De Reacciones Químicas
Types of Reactions: 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: In the presence of water and enzymes like lipases, it can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of fatty acid groups with other alcohols or acids, often catalyzed by enzymes or chemical catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Enzymatic hydrolysis is typically carried out using lipases under mild conditions.
Transesterification: Catalysts such as sodium methoxide or lipases are used under controlled temperatures and pressures.
Major Products Formed:
Oxidation: Hydroperoxides and secondary oxidation products.
Hydrolysis: Free fatty acids (palmitic acid and oleic acid) and glycerol.
Transesterification: New esters formed by the exchange of fatty acid groups.
Aplicaciones Científicas De Investigación
1-Oleoyl-2,3-dipalmitoyl-rac-glycerol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol involves its interaction with enzymes such as lipases, which catalyze its hydrolysis into free fatty acids and glycerol. These products can then participate in various metabolic pathways, including energy production and lipid biosynthesis . The compound’s structure allows it to integrate into lipid bilayers, influencing membrane fluidity and function .
Comparación Con Compuestos Similares
1,2-Dipalmitoyl-3-oleoyl-sn-glycerol: Similar in structure but differs in the stereochemistry of the glycerol backbone.
1,3-Dipalmitoyl-2-oleoyl-sn-glycerol: Another isomer with different fatty acid positions.
Uniqueness: 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol is unique due to its specific arrangement of fatty acids, which influences its physical and chemical properties. This arrangement affects its melting point, solubility, and interaction with enzymes, making it distinct from other triacylglycerols .
Propiedades
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl octadec-9-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h25-26,50H,4-24,27-49H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMDGPZOSGBQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H100O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)
![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)



